3-Allyl-2-fluoro-4-iodopyridine

Catalog No.
S1924554
CAS No.
340268-75-9
M.F
C8H7FIN
M. Wt
263.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Allyl-2-fluoro-4-iodopyridine

CAS Number

340268-75-9

Product Name

3-Allyl-2-fluoro-4-iodopyridine

IUPAC Name

2-fluoro-4-iodo-3-prop-2-enylpyridine

Molecular Formula

C8H7FIN

Molecular Weight

263.05 g/mol

InChI

InChI=1S/C8H7FIN/c1-2-3-6-7(10)4-5-11-8(6)9/h2,4-5H,1,3H2

InChI Key

FRJNAQONKJGNET-UHFFFAOYSA-N

SMILES

C=CCC1=C(C=CN=C1F)I

Canonical SMILES

C=CCC1=C(C=CN=C1F)I
  • Precursor Molecule

    3-Allyl-2-fluoro-4-iodopyridine possesses a combination of functional groups (allyl, fluoro, and iodo) that can be attractive for organic synthesis. The presence of the halogen (iodo) makes it a potential precursor for further functionalization reactions, such as Suzuki coupling or Negishi coupling, which are commonly used to construct complex organic molecules (). The allyl group can also participate in various reactions for further elaboration.

  • Fluorine Replacement Studies

    The strategic placement of the fluorine atom might be of interest for researchers studying the effect of fluorine substitution on the biological activity or other properties of a molecule. Replacing the fluorine with other functional groups could lead to analogs with different properties, allowing for structure-activity relationship (SAR) studies.

  • Medicinal Chemistry

    While there's no current research readily available on 3-Allyl-2-fluoro-4-iodopyridine specifically, similar pyridine derivatives with fluorine and iodine substituents have been explored as potential building blocks for active pharmaceutical ingredients (APIs) (). This suggests 3-Allyl-2-fluoro-4-iodopyridine might also be investigated in the development of new drugs.

3-Allyl-2-fluoro-4-iodopyridine is a heterocyclic compound characterized by its molecular formula C₈H₇FIN and a molecular weight of 263.05 g/mol. This compound features an allyl group at the 3-position, a fluorine atom at the 2-position, and an iodine atom at the 4-position of the pyridine ring. The unique arrangement of these substituents contributes to its potential reactivity and applications in synthetic chemistry and medicinal chemistry .

3-Allyl-2-fluoro-4-iodopyridine itself is not expected to have a specific biological mechanism of action. It serves as a precursor molecule for the synthesis of more complex compounds with potential biological activities [].

Due to its functional groups. Key reactions include:

  • Suzuki Coupling Reaction: This reaction involves coupling with boronic acids to form biaryl compounds, which are important in pharmaceuticals and materials science.
  • Iodofluorination: The compound can undergo iodofluorination reactions to introduce both iodine and fluorine into alkenes, enhancing their reactivity.
  • Fluoroamination of Alkenes: It can also serve as a substrate in fluoroamination reactions, leading to the formation of fluorinated amines, which are valuable in drug development .

While specific biological activity data for 3-Allyl-2-fluoro-4-iodopyridine is limited, its structural similarity to other fluorinated pyridine derivatives suggests potential applications in medicinal chemistry. Compounds like 3-fluoro-4-iodopyridine have been linked to various biological activities, including antimicrobial properties and roles as intermediates in the synthesis of bioactive molecules .

The synthesis of 3-Allyl-2-fluoro-4-iodopyridine can be achieved through several methods:

  • Halogenation: Starting from 2-fluoropyridine, halogenation can introduce iodine at the desired position.
  • Allylation: The introduction of the allyl group can be performed using allyl halides under basic conditions.
  • Coupling Reactions: Utilizing cross-coupling techniques such as the Suzuki reaction can facilitate the formation of this compound from simpler precursors .

3-Fluoro-4-iodopyridineFluorine at position 3 and iodine at position 4Used as a scaffold in drug synthesis2-Fluoro-4-iodopyridineFluorine at position 2 and iodine at position 4Key intermediate in pharmaceutical chemistry3-Allyl-2-chloropyridineChlorine instead of fluorineUsed in similar synthetic pathways4-Iodo-2-methylpyridineMethyl group at position 2Utilized in organic synthesis

The uniqueness of 3-Allyl-2-fluoro-4-iodopyridine lies in its specific combination of an allyl group, fluorine, and iodine, which allows for diverse reactivity patterns not present in other similar compounds. This makes it a valuable intermediate for complex organic syntheses and potential therapeutic agents .

XLogP3

3

Dates

Modify: 2023-08-16

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